5-(N-Butyl-N-methyl)amiloride

Description

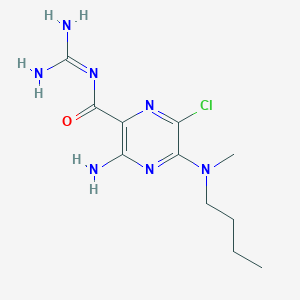

Structure

3D Structure

Properties

CAS No. |

1154-79-6 |

|---|---|

Molecular Formula |

C11H18ClN7O |

Molecular Weight |

299.76 g/mol |

IUPAC Name |

3-amino-5-[butyl(methyl)amino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C11H18ClN7O/c1-3-4-5-19(2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20) |

InChI Key |

YKQMBHZIHIJMBG-UHFFFAOYSA-N |

SMILES |

CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |

Canonical SMILES |

CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |

Other CAS No. |

1154-79-6 |

Synonyms |

5-(N-butyl-N-methyl)amiloride |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Engagement

Na+/H+ Exchanger (NHE) Inhibition by 5-(N-Butyl-N-methyl)amiloride

Specificity and Potency of NHE Inhibition

This compound functions as a potent inhibitor of the Na+/H+ exchanger (NHE), a family of membrane proteins crucial for regulating intracellular pH, cell volume, and sodium levels. scbt.comnih.gov The inhibitory action of amiloride (B1667095) and its derivatives is a cornerstone for studying the physiological roles of the NHE-1 isoform. nih.gov The structure of amiloride analogs, particularly substitutions at the 5-amino nitrogen, is a key determinant of their potency. Structure-activity relationship studies have shown that the 5-NH2 group can accommodate various alkyl substituents, with dialkyl amines generally exhibiting higher potency. nih.gov This structural feature is present in this compound, contributing to its efficacy as an NHE inhibitor. While amiloride itself also inhibits Na+ channels, its analogs with substitutions on the 5-amino nitrogen, such as 5-(N,N-hexamethylene)-amiloride (HMA) and 5-(N-ethyl-N-isopropyl)-amiloride (EIPA), were developed to have a much greater potency for inhibiting NHEs with reduced effects on Na+ channels in mammals. ubc.ca

Differential Effects on NHE Isoforms (Contextual from Amiloride Analogs)

The Na+/H+ exchanger family comprises multiple isoforms (e.g., NHE1, NHE3) that exhibit distinct tissue distributions and pharmacological sensitivities. researchgate.netnih.gov NHE1 is a ubiquitously expressed isoform that plays a primary role in maintaining intracellular pH homeostasis and is characterized by its high sensitivity to amiloride and its derivatives. nih.govmcgill.ca In contrast, NHE3, which is typically found on the apical membranes of epithelial cells in the kidney and intestine, is involved in transepithelial Na+ transport and is distinguished by its low affinity for amiloride analogs. nih.govmcgill.ca

Pharmacological studies comparing NHE isoforms have demonstrated this differential sensitivity. The activity of NHE1 is substantially more sensitive to inhibition by amiloride and its analogs than NHE3. researchgate.net This distinction allows amiloride derivatives to be used as tools to differentiate the functions of these isoforms. For instance, the high affinity of NHE1 for these compounds contrasts sharply with the low affinity of NHE3, which is sometimes referred to as the amiloride-insensitive form. mcgill.ca

| Isoform | Typical Location | Primary Function | Sensitivity to Amiloride Analogs |

| NHE1 | Ubiquitous (often basolateral in epithelial cells) | Intracellular pH and cell volume regulation | High |

| NHE3 | Apical membrane of epithelial cells (e.g., kidney, intestine) | Transepithelial Na+ transport | Low |

Adenosine (B11128) Receptor Modulation by this compound

Beyond its effects on ion exchange, this compound also interacts with G protein-coupled receptors, specifically adenosine receptors.

Competitive Inhibition of Adenosine A1 Receptor Binding

Research indicates that this compound interacts with the adenosine A1 receptor in a manner that appears to be competitive. nih.gov In studies using rat fat cell membranes, the compound was shown to inhibit A1 receptor binding with a Ki value of 3.5 µM under specific assay conditions. nih.gov This interaction suggests that the binding sites for this compound and classic A1 receptor ligands may at least partially overlap. nih.gov The compound decreases the affinity of the A1 antagonist [3H]8-cyclopentyl-1,3-dipropylxanthine without altering the maximum binding capacity of the radioligand, a characteristic of competitive inhibition. nih.gov

Reversal of A1-Receptor Mediated cAMP Formation Inhibition

The functional consequence of the interaction between this compound and the A1 receptor has been investigated at the level of cyclic adenosine 3',5'-monophosphate (cAMP) formation. nih.gov Activation of A1 receptors typically leads to the inhibition of adenylate cyclase, thereby reducing intracellular cAMP levels. core.ac.uk Studies have demonstrated that this compound can reverse the A1-receptor mediated inhibition of forskolin-stimulated cAMP formation in rat fat cell membranes. nih.gov In this functional assay, the antagonist potency of this compound was determined to be approximately 5 µM, which is consistent with its binding affinity (Ki) of 3.5 µM measured under similar conditions. nih.gov

| Parameter | Value | Assay System |

| Ki (Binding Affinity) | 3.5 µM | Rat fat cell membranes |

| Antagonist Potency (cAMP assay) | ~5 µM | Rat fat cell membranes |

Interactions with Other Ion Channels and Transporters (Contextual from Amiloride Analogs)

The pharmacological profile of amiloride and its derivatives extends beyond a single molecular target. Research into various analogs has revealed a complex pattern of interactions with a range of ion channels and transporters. This context is crucial for understanding the potential molecular mechanisms of this compound. The structure-activity relationships established for these analogs, particularly substitutions at the 5-position of the pyrazine (B50134) ring, provide a framework for predicting its engagement with these targets.

Acid-Sensing Ion Channel (ASIC) Inhibition

Amiloride and its analogs are recognized as non-specific inhibitors of Acid-Sensing Ion Channels (ASICs), a family of proton-gated cation channels involved in various physiological and pathological processes, including pain sensation and neurological disorders. nih.govbiorxiv.orgresearchgate.netfrontiersin.org The inhibitory potency of these compounds on ASICs varies depending on the specific substitutions made to the parent amiloride molecule.

A structure-activity relationship analysis on ASIC1a, the predominant ASIC subtype in the central nervous system, revealed a specific order of potency among amiloride analogs. nih.govnih.gov Modifications to the terminal guanidinyl group, such as the addition of a benzyl (B1604629) group (benzamil), significantly enhance inhibitory activity on ASIC1a. nih.govnih.gov Conversely, the addition of bulky groups to the 5-amino position tends to slightly decrease the inhibitory activity. nih.govnih.gov Studies on ASIC currents in cortical neurons confirmed a similar potency ranking. nih.gov For instance, benzamil (B1198395) was found to be the most potent ASIC1a inhibitor among the tested analogs, while derivatives like 5-(N-ethyl-N-isopropyl)amiloride (EIPA) showed lower potency. nih.govnih.gov

More recent screenings have identified other structural modifications that enhance potency. For example, 6-iodoamiloride (B1230409) was identified as a particularly potent inhibitor of ASIC1 and ASIC3-mediated currents, demonstrating significantly higher potency than amiloride itself. biorxiv.orgnih.gov This suggests that substitutions at both the 5- and 6-positions of the amiloride scaffold can modulate ASIC inhibition.

| Compound | IC₅₀ (μM) in CHO Cells | IC₅₀ (μM) in Cortical Neurons |

|---|---|---|

| Benzamil | Data Not Available in Provided Sources | 2.40 |

| Phenamil (B1679778) | Data Not Available in Provided Sources | 8.95 |

| 5-(N,N-dimethyl)amiloride (DMA) | Data Not Available in Provided Sources | 10.68 |

| Amiloride | Data Not Available in Provided Sources | 13.82 |

| 5-(N,N-hexamethylene)amiloride (HMA) | Data Not Available in Provided Sources | 20.07 |

| 5-(N-methyl-N-isopropyl)amiloride (MIA) | Data Not Available in Provided Sources | 20.76 |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Data Not Available in Provided Sources | 20.78 |

Na+/K+-ATPase Cation Binding Antagonism

Amiloride and its derivatives have been shown to interact with Na+/K+-ATPase, the essential enzyme responsible for maintaining sodium and potassium gradients across the cell membrane. nih.govnih.gov These compounds act as competitive antagonists at the cation binding sites of the enzyme. nih.gov While amiloride itself has a low affinity for Na+/K+-ATPase, structural modifications, particularly the insertion of short alkyl chains at the 5-position of the pyrazine ring, dramatically increase the binding affinity. nih.gov

For example, 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and 5-(N-methyl-N-isobutyl)amiloride (MIBA) are significantly more potent inhibitors than the parent compound. nih.gov These derivatives behave as Na+ analogues, stabilizing the E1 conformation of the enzyme. nih.gov Studies in rat hepatocytes demonstrated that amiloride, 5-(N,N-dimethyl)amiloride (DMA), and EIPA inhibit the Na+/K+-ATPase in a concentration-dependent manner, with a rank order of potency of EIPA > DMA > amiloride. nih.gov This inhibition leads to an increase in intracellular sodium content and a reduction in ouabain-sensitive ⁸⁶Rb⁺ uptake. nih.gov The inhibitory effect was confirmed by measuring ATP hydrolysis in rat liver plasma membranes, which showed similar potencies. nih.gov

| Compound | Target/System | Inhibitory Constant (IC₅₀ or Kᵢ) |

|---|---|---|

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | ⁸⁶Rb⁺ uptake in rat hepatocytes | 1.2 x 10⁻⁴ M |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | ATP hydrolysis in rat liver plasma membranes | 1.7 x 10⁻⁴ M |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Rb⁺ occlusion (competes) | Kᵢ ≈ 10 μM |

| 5-(N,N-dimethyl)amiloride (DMA) | ⁸⁶Rb⁺ uptake in rat hepatocytes | 5.2 x 10⁻⁴ M |

| 5-(N,N-dimethyl)amiloride (DMA) | ATP hydrolysis in rat liver plasma membranes | 2.2 x 10⁻³ M |

| Amiloride | ⁸⁶Rb⁺ uptake in rat hepatocytes | 3.0 x 10⁻³ M |

| Amiloride | ATP hydrolysis in rat liver plasma membranes | 2.2 x 10⁻³ M |

| Amiloride | Rb⁺ occlusion (competes) | > 200 μM |

Organic Cation-Proton Antiporter Interaction

The interaction of amiloride analogs with organic cation transporters has also been investigated. Specifically, studies on brush-border membrane vesicles from human placenta have characterized the interaction with an organic cation-proton antiporter. nih.gov

5-(N-methyl-N-isobutyl)amiloride (MIBA), a compound structurally similar to this compound, was shown to be a substrate for this antiporter. nih.gov The transport of MIBA into the membrane vesicles was significantly stimulated by an outwardly directed proton gradient. nih.gov Binding studies revealed that MIBA binds specifically to the placental membranes with an apparent dissociation constant (Kd) of 58 ± 2 µM. nih.gov This binding was inhibited by other amiloride analogs and organic cations, establishing a rank order of potency for inhibition: MIBA > benzamil > dimethylamiloride > amiloride > clonidine (B47849) > cimetidine. nih.gov This suggests that the low-affinity binding site for MIBA in these membranes represents the organic cation-proton antiporter. nih.gov

Epithelial Sodium Channel (ENaC) Modulation

The primary and most well-characterized molecular target of amiloride and its derivatives is the Epithelial Sodium Channel (ENaC). oup.compixorize.comwikipedia.orgmdpi.com ENaC is a key protein for sodium reabsorption in epithelial tissues like the kidney, colon, and lungs. nih.govclinpgx.org Amiloride acts as a reversible blocker of the ENaC pore, thereby inhibiting sodium transport. pixorize.comdocumentsdelivered.com

Amiloride is a relatively selective inhibitor of ENaC, with an IC₅₀ in the submicromolar range (0.1 to 0.5 µmol/L). oup.com The affinity and specificity of this interaction can be modulated by substitutions on the amiloride molecule. Mutagenesis studies have identified specific amino acid residues in the outer pore of the channel that are critical for the binding of amiloride and its derivatives like benzamil. nih.gov These findings suggest that these blockers share a common receptor site within the ion channel pore. nih.gov The activity of ENaC, and consequently the efficacy of its blockers, is also regulated by various cellular processes, including protein kinase C activation and proteolytic cleavage. nih.govnih.gov While amiloride is highly specific for ENaC at low doses, its analogs can be used to increase selectivity toward ENaC or other transporters. oup.com

Na+/Ca2+ Exchanger (NCX) Inhibition

In addition to the aforementioned targets, amiloride and its analogs are known inhibitors of the Na+/Ca²⁺ exchanger (NCX), a membrane protein crucial for calcium homeostasis in various cells, particularly in the heart. oup.comtocris.com The NCX typically extrudes calcium from the cell, but its direction can reverse under certain conditions. tocris.com

Structure-activity studies have shown that hydrophobic substitutions on the guanidinium (B1211019) moiety of amiloride can enhance its inhibitory potency against NCX by almost 100-fold compared to the parent compound. nih.gov One of the most active inhibitors identified from these studies is 3',4'-dichlorobenzamil (B1664104) (DCB), with an IC₅₀ of 17 µM in cardiac membrane vesicles. nih.gov Other analogs, such as phenamil and 2′,4′-dimethylbenzamil (DMB), also inhibit NCX and can produce positive inotropic effects in cardiac tissue, which is consistent with an increase in intracellular calcium resulting from NCX inhibition. uq.edu.au Benzamil is also known to be an inhibitor of NCX at low micromolar concentrations. nih.gov

| Compound | IC₅₀ | Preparation |

|---|---|---|

| 3',4'-Dichlorobenzamil (DCB) | 17 µM | Guinea pig cardiac membrane vesicles |

| Benzamil | Low micromolar concentrations | Not specified |

Other Molecular Interactions (Contextual from Amiloride Analogs)

The pharmacological activity of amiloride analogs is not limited to the targets detailed above. They are known to interact with other transport proteins, which contributes to their complex biological effects.

A significant off-target effect for many amiloride analogs is the inhibition of the Na⁺/H⁺ exchanger (NHE). oup.comwikipedia.org Amiloride itself and derivatives like 5-(N-ethyl-N-isopropyl)amiloride (EIPA) are non-specific blockers of both ASICs and NHEs. frontiersin.org In fact, certain analogs were developed to be more selective inhibitors of NHE. oup.com

Furthermore, amiloride and its analogs have been found to inhibit TRPP3 channels, a member of the transient receptor potential (TRP) superfamily of cation channels. nih.gov An investigation into this interaction revealed an order of inhibitory potency of phenamil > benzamil > EIPA > amiloride, with IC₅₀ values ranging from 0.14 µM for phenamil to 143 µM for amiloride. nih.gov This inhibition occurs through a decrease in the channel's open probability and mean open time, without affecting single-channel conductance. nih.govresearchgate.net

DNA Topoisomerase II Inhibition

Research into the broader class of amiloride compounds has identified DNA and DNA topoisomerase II as potential cellular targets. The parent compound, amiloride, has been shown to inhibit DNA synthesis in mammalian cells. This inhibitory action is linked to its effect on DNA topoisomerase II, an enzyme critical for DNA replication, chromosome condensation, and segregation. nih.govnih.gov

The mechanism by which amiloride inhibits this enzyme involves direct interaction with DNA. Studies have demonstrated that amiloride can intercalate into the DNA structure. nih.gov Evidence for this includes amiloride's ability to shift the thermal denaturation profile of DNA, increase the viscosity of linear DNA, and unwind circular DNA. nih.gov By binding to DNA, amiloride is thought to interfere with the catalytic activity of DNA topoisomerase II. nih.gov It is important to note that amiloride does not appear to stabilize the "cleavable complex," a mechanism used by some other topoisomerase II inhibitors which traps the enzyme-DNA intermediate and leads to double-strand breaks. nih.gov

While these findings establish a mechanism for the parent compound, amiloride, specific studies detailing the DNA topoisomerase II inhibitory activity of the this compound derivative were not identified in the available research.

Urokinase Plasminogen Activator (uPA) Inhibition

The urokinase plasminogen activator (uPA) system is a key player in cancer cell invasion and metastasis, making it an attractive target for anti-cancer therapies. mdpi.comnih.gov The parent compound, amiloride, is a known competitive inhibitor of uPA, although its potency is moderate, with a reported Ki of 7 µM. nih.gov This inhibitory activity has been attributed, at least in part, to the anti-cancer effects of amiloride observed in various preclinical models. nih.gov

Structure-activity relationship studies have explored various derivatives of amiloride to improve uPA inhibitory potency. Research into creating more potent inhibitors has often focused on substitutions at the 6-position of the pyrazine core, which have yielded compounds with nanomolar inhibitory potencies. nih.gov In contrast, efforts to enhance uPA potency by adding substituted amines to the 5-position, the class to which this compound belongs, have been reported as largely unsuccessful, yielding only modest (approximately 2-fold) improvements in potency compared to amiloride. mdpi.com

The general mechanism of inhibition involves the binding of amiloride derivatives to the active site of the uPA enzyme. X-ray co-crystal structures show that these inhibitors often form a key salt bridge with the side chain of Asp189 located in the S1 pocket of uPA. nih.gov

Table 1: uPA Inhibitory Activity of Amiloride and Selected Derivatives

| Compound | Type of Substitution | uPA IC50 / Ki |

|---|---|---|

| Amiloride | Parent Compound | Ki = 7 µM nih.gov / 2.4 µM nih.gov |

| 5-Substituted Derivatives | General Finding | ~2-fold improvement vs. Amiloride mdpi.com |

| 6-Substituted Derivatives | General Finding | Up to >100-fold improvement vs. Amiloride mdpi.com |

Note: Specific inhibitory constants for this compound are not available in the cited literature. The table reflects general findings for the compound classes.

Viral Ion Channel (Vpu from HIV-1) Modulation

Vpu is an accessory protein encoded by HIV-1 that functions as a viral ion channel, or viroporin. nih.gov It plays a role in enhancing the release of new virus particles from infected cells. nih.gov The ion channel activity of Vpu has become a target for antiviral drug development.

Research has shown that certain derivatives of amiloride can block the ion channel activity of Vpu. researchgate.net Specifically, 5-(N,N-Hexamethylene)amiloride (HMA), a derivative with a substitution at the 5-position similar to this compound, has been identified as an inhibitor of the Vpu channel. nih.gov In contrast, the parent compound amiloride showed no significant effect on the Vpu channel's average current. researchgate.net

Molecular modeling studies suggest a putative binding site for HMA within the pore of the pentameric Vpu channel, near the Serine-23 residue. nih.gov The proposed mechanism of action is that the inhibitor orients itself along the channel axis, with its alkyl ring pointing into the pore, thereby physically blocking the passage of ions. nih.gov This blockage is stabilized by hydrogen bond interactions with serine residues within the channel. nih.gov

While these studies highlight the potential for 5-substituted amiloride derivatives to act as Vpu inhibitors, specific experimental data on the modulatory effects of this compound on the Vpu ion channel were not found in the reviewed literature.

Cellular and Subcellular Physiological Effects

Regulation of Intracellular pH Homeostasis

The compound 5-(N-Butyl-N-methyl)amiloride (BMA) is an analog of amiloride (B1667095) and is noted for its interaction with the Na+/H+ exchanger. nih.gov In studies on rabbit kidney medulla microsomes, BMA and other 5-N substituted amiloride analogs were found to be more effective inhibitors of Na+ uptake compared to amiloride itself. nih.gov This suggests a significant role in the regulation of intracellular pH (pHi).

The Na+/H+ antiport is a crucial mechanism for cells to maintain pHi homeostasis by extruding protons. nih.gov The potency of amiloride analogs in inhibiting this antiport is a key area of research. For instance, in a study using hippocampal brain slices, the potency of various amiloride compounds on the initial recovery rate of intracellular pH after acid-loading was determined. nih.gov The 5-N substituted analogs of amiloride demonstrated greater potency than amiloride, indicating that the Na+/H+ exchange antiporter is the primary mechanism for alkalinization in this tissue. nih.gov

Table 1: Relative Potency of Amiloride Analogs in Inhibiting the Na+/H+ Antiport in Different Cell Types

| Compound | Cell Type | Relative Potency (compared to Amiloride) | Reference |

|---|---|---|---|

| 5-(N,N-dimethyl)amiloride (DMA) | MGH-U1 and EMT-6 cells | ~20-fold | nih.gov |

| 5-(N-methyl-N-isobutyl)amiloride (MIBA) | MGH-U1 and EMT-6 cells | ~100-fold | nih.gov |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | MGH-U1 and EMT-6 cells | ~200-fold | nih.gov |

| 5-(N,N-hexamethylene)amiloride (HMA) | EMT-6 cells | ~100-fold | nih.gov |

Effects on Cell Volume Dynamics

The regulation of cell volume is a fundamental cellular process, and ion channels and transporters play a pivotal role. researchgate.net Regulatory volume decrease (RVD) following cell swelling is dependent on the activation of K+ and Cl- channels, while regulatory volume increase (RVI) after cell shrinkage requires Na+ influx pathways. researchgate.net

While direct studies on the effect of this compound on cell volume dynamics are limited, the known inhibitory action of amiloride and its analogs on Na+/H+ exchangers suggests a potential influence. The Na+/H+ exchanger is implicated in RVI. nih.gov Therefore, by inhibiting this exchanger, BMA could potentially interfere with a cell's ability to recover its volume after shrinkage.

Modulation of Cell Growth and Proliferation

The activation of the Na+/H+ antiport, leading to cytoplasmic alkalinization, is considered an essential step in the initiation of cell proliferation. nih.gov Amiloride and its derivatives, by inhibiting this antiport, have been investigated for their effects on cell growth.

Studies on various cancer cell lines have demonstrated the anti-proliferative effects of amiloride analogs. For instance, amiloride itself has been shown to inhibit the growth of human colon cancer cells in a dose-dependent manner. nih.gov This effect was found to be reversible, suggesting it is not due to non-specific cytotoxicity. nih.gov Furthermore, amiloride analogs like 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and hexamethylene amiloride (HMA) have been reported to reduce the growth of hepatocellular carcinoma cells. plos.org In renal cyst models, amiloride and its analogs were found to decrease cell proliferation and fluid secretion to a similar extent. core.ac.uk

Induction of Selective Cellular Cytotoxicity (Contextual from Amiloride Analogs)

Recent research has highlighted the potential of amiloride and its derivatives to exhibit selective cytotoxicity towards tumor cells. plos.orgbiorxiv.org This selective action appears to be independent of their inhibitory effects on ion channels. plos.org

For example, high-dose amiloride treatment has been shown to be cytotoxic to human glioblastoma cell lines while not affecting primary rat astrocytes at the same concentration. plos.org The amiloride derivative 5-(N,N-hexamethylene)amiloride (HMA) has demonstrated the ability to kill breast tumor cells irrespective of their subtype or proliferation state, with less effect on non-transformed cells. biorxiv.orgescholarship.org In combination with an acidifying agent like nigericin, amiloride analogs such as EIPA and MIBA have shown toxicity to cells at an extracellular pH below 7.0, a condition often found in solid tumors, while being non-toxic at a normal physiological pH of 7.0 or above. nih.gov This suggests a potential therapeutic strategy for targeting the acidic microenvironment of tumors. nih.govnih.gov

Impact on Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Pathways

The impact of amiloride and its analogs on cyclic adenosine monophosphate (cAMP) signaling pathways appears to be complex and context-dependent. Some studies suggest an interaction with components of the cAMP pathway. For instance, the amiloride analog this compound (MBA) has been shown to reverse the A1-receptor mediated inhibition of forskolin-stimulated cAMP formation in rat fat cell membranes. researchgate.netresearchgate.net

However, other studies with different amiloride derivatives and in different cell systems have shown no direct effect on cAMP levels. For example, the compound GPact-11a, a CFTR activator, did not show any effect on the cAMP signaling pathway in CHO and MM39 cell lines, where forskolin (B1673556) was used as a positive control to stimulate cAMP production. ersnet.org This indicates that the effects of amiloride analogs on cAMP signaling are not universal and may depend on the specific analog and the cellular context.

Membrane and Lipid Bilayer Interactions

The interaction of amiloride and its derivatives with cellular membranes and lipid bilayers is a crucial aspect of their biological activity. The lipophilicity of these compounds can influence their ability to access intracellular targets. biorxiv.org

Studies have shown that amiloride derivatives can interact with the lipid components of membranes. The structure of these compounds, often featuring a weak base moiety attached to a lipophilic tail, allows them to interact with and potentially disrupt the lipid organization of monolayers. escholarship.orgnih.gov These interactions can influence membrane fluidity and packing. nih.gov Furthermore, simulations have indicated that membrane proteins and their lipid bilayer environment have complex interactions that are important for protein stability and function. nih.gov The interaction between drugs and lipid membranes can involve the headgroups of lipids, the hydrophobic alkyl chains, or both. nih.gov

Early Cellular Response to Acidosis

Metabolic acidosis is a condition characterized by an increase in the hydrogen ion concentration in the systemic circulation. nih.gov Cells have mechanisms to respond to and counteract intracellular acidification. The Na+/H+ exchanger is a key player in the early cellular response to an acid load, working to restore intracellular pH. nih.gov

The amiloride analog 5-(N-methyl-N-isobutyl)amiloride (MIBA) has been utilized as a tool to study this early cellular response to acidosis. sigmaaldrich.com In studies of rat hearts during ischemia, which induces acidosis, the Na+/H+ exchange inhibitor MIBA was used to investigate the role of the exchanger. researchgate.net The results indicated that the Na+/H+ exchanger was largely inactive during ischemia but became active upon reperfusion. researchgate.net This highlights the dynamic regulation of this transporter in response to cellular stress and changes in pH.

Advanced Research Applications and Investigational Models

Neuroscience Research

The potential therapeutic applications of 5-(N-Butyl-N-methyl)amiloride and its analogs in the field of neuroscience are a subject of growing interest. Research has primarily focused on their neuroprotective capabilities in various models of neurological disorders.

Neuroprotective Effects in Models of Parkinson's Disease

While direct studies on this compound in Parkinson's disease (PD) models are limited, research on its parent compound, amiloride (B1667095), provides significant context. PD is associated with cerebral lactic acidosis, a condition also present in cerebral ischemia. nih.govnih.gov Amiloride has demonstrated neuroprotective properties in models of cerebral ischemia, a characteristic attributed to its inhibition of acid-sensing ion channels (ASICs). nih.gov

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mouse model of Parkinson's disease, which also manifests lactic acidosis, amiloride was found to protect substantia nigra neurons from degeneration. nih.gov This was evidenced by attenuated reductions in striatal tyrosine hydroxylase and dopamine (B1211576) transporter immunohistochemistry, as well as the preservation of dopaminergic cell bodies in the substantia nigra. nih.gov These findings suggest a potential role for ASIC inhibition in the pathogenesis of Parkinson's disease. nih.gov The amiloride analog this compound (MBA) has been shown to inhibit A1 receptor binding with a Ki value of 3.5 µM. researchgate.net

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Amiloride | MPTP-treated mouse (Parkinson's Disease model) | Protected substantia nigra neurons from degeneration; Preserved dopaminergic cell bodies. | nih.gov |

| This compound (MBA) | Rat fat cell membranes | Inhibited A1 receptor binding with a Ki value of 3.5 µM. | researchgate.net |

Role in Cerebral Ischemia

The role of amiloride and its derivatives in cerebral ischemia has been investigated, highlighting their neuroprotective potential through the inhibition of ASICs and the Na+/H+ antiporter system. nih.govnih.govnih.gov Acidosis is a common feature of ischemia and is believed to play a crucial role in brain injury. researchgate.net

The amiloride analog, 5-(N-methyl-N-isobutyl)amiloride (MIA), has been studied in a rat model of cardiac arrest and resuscitation. nih.govnih.gov In this model, MIA was found to cross the blood-brain barrier and delay the normalization of brain intracellular pH during reperfusion. nih.gov Specifically, MIA-treated animals had significantly lower brain intracellular pH values (6.78 +/- 0.18) after 15 minutes of reperfusion compared to untreated controls (7.11 +/- 0.07). nih.gov Furthermore, treatment with MIA was associated with decreased cerebral blood flow in every region examined at both 15 and 60 minutes of reperfusion, and no hyperemia was observed at 15 minutes post-resuscitation. nih.gov

Modulation of Motoneuron Degeneration (Contextual from Amiloride Analogs)

In the context of motoneuron degeneration, particularly relevant to diseases like Amyotrophic Lateral Sclerosis (ALS), amiloride analogs have shown promise. nih.gov Conditions such as mitochondrial dysfunction and local hypoxic/ischemic environments, implicated in ALS, can lead to metabolic acidosis in the affected tissue. nih.gov

A study investigating the role of acidotoxicity and ASICs in ALS found that motoneurons were particularly vulnerable to acid-induced damage. nih.gov The lipophilic amiloride derivative, 5-(N,N-dimethyl)-amiloride hydrochloride, demonstrated a potent ability to protect cultured motoneurons from this acidotoxicity. nih.gov When administered after symptom onset in a mouse model of ALS (SOD1G93A mice), it significantly improved lifespan, motor performance, and motoneuron survival. nih.gov This provides strong evidence for the involvement of ASICs in motoneuron degeneration and highlights the therapeutic potential of ASIC inhibitors. nih.gov

Oncology Research

In oncology, this compound and its analogs are being investigated for their anti-cancer properties, including their ability to inhibit tumor growth, proliferation, and metastasis.

Anti-Cancer and Anti-Metastatic Activities

Amiloride and its derivatives have demonstrated anti-tumor and anti-metastatic activities in various experimental models. nih.govbiorxiv.org These effects are thought to be mediated, at least in part, through the inhibition of the urokinase plasminogen activator (uPA), a key protease in cell invasiveness and metastasis. nih.gov

The amiloride derivative 5-(N,N-hexamethylene)amiloride (HMA) has shown robust anti-tumor and anti-metastasis effects in multiple in vitro and animal models. nih.gov HMA retains potency against uPA with an IC50 value of 6 µM. nih.gov In a study on gastric cancer, amiloride was found to significantly inhibit tumor growth and prolong the survival of tumor-bearing mice. d-nb.info In vitro, amiloride inhibited the adhesion of HMrSV5 cells and the migration and invasion of MKN45 gastric cancer cells. d-nb.info

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 5-(N,N-hexamethylene)amiloride (HMA) | General (uPA inhibition assay) | Inhibited uPA with an IC50 of 6 µM. | nih.gov |

| Amiloride | MKN45 human gastric cancer (in vivo) | Significantly inhibited tumor growth and prolonged survival. | d-nb.info |

| Amiloride | MKN45 gastric cancer cells (in vitro) | Inhibited cell migration and invasion. | d-nb.info |

Inhibition of Tumor Growth and Proliferation

Beyond their anti-metastatic effects, amiloride derivatives have been shown to directly inhibit tumor growth and proliferation, often through mechanisms independent of caspase-mediated apoptosis. plos.orgnih.gov

The derivative 5-benzylglycinyl amiloride (UCD38B) induces caspase-independent death of both proliferating and non-proliferating breast cancer cells. plos.org This is significant as it suggests a potential to target tumor cells that are resistant to conventional apoptosis-inducing therapies. plos.org Similarly, 5-(N,N-hexamethylene)amiloride (HMA) is potently and specifically cytotoxic toward breast cancer cells, with remarkable selectivity for transformed cells over non-transformed cells. nih.gov HMA induces a novel form of programmed necrosis that relies on the orchestration of mitochondrial and lysosomal pro-death mechanisms. nih.gov

Cardiovascular Research

The role of amiloride derivatives in mitigating cardiac injury following a period of ischemia (lack of blood flow) and subsequent reperfusion is a significant area of study. Research on the analog 5-(N-methyl-N-isobutyl)amiloride (MIA), a potent Na+/H+ exchanger inhibitor, has provided detailed insights into these protective effects. nih.gov

In studies using isolated rat hearts subjected to regional ischemia, reperfusion in untreated hearts led to severe ventricular tachyarrhythmias in all cases. nih.gov However, pretreatment with MIA (1 μM) significantly reduced the incidence of these arrhythmias to just 27% and shortened their duration to under a minute. nih.gov This protective effect is linked to MIA's ability to modulate the electrical activity of heart cells. Specifically, MIA was found to increase the action potential duration (APD) and decrease the outward component of the IK1 potassium current. nih.gov

Further experiments on rabbit cardiocytes showed that MIA could prevent the appearance of transient inward currents (ITIs), which are associated with cellular injury during the acidosis-realkalization cycle that mimics ischemia-reperfusion. nih.gov These findings suggest that the protective effect of MIA is partly due to its influence on cellular electrical activity, which in turn modulates the entry of sodium (Na+) and calcium (Ca2+) through various pathways. nih.gov Other amiloride analogs, such as ethylisobutyl amiloride and 5-(N,N-dimethyl)amiloride, have also been shown to provide protective effects against ischemia-reperfusion injury in rat hearts, reinforcing the role of Na+/H+ exchange inhibition in cardioprotection. alliedacademies.orgnih.govresearchgate.net

Table 1: Effect of Methylisobutyl Amiloride (MIA) on Ischemia/Reperfusion-Induced Arrhythmias in Rat Hearts

| Treatment Group | Incidence of Arrhythmias | Duration of Arrhythmias |

|---|---|---|

| Untreated | 100% | > 1 min |

| MIA (1 µM) | 27% | < 1 min |

Data sourced from studies on isolated rat hearts undergoing regional ischemia followed by reperfusion. nih.gov

Infectious Disease Research

While amiloride itself demonstrates poor antifungal activity, certain analogs have emerged as promising scaffolds for the development of new antifungal agents. nih.govfrontiersin.org Research has shown that analogs with hydrophobic substitutions at the 5-amino group exhibit significantly improved antifungal properties. frontiersin.org

A key example is 5-(N,N-hexamethylene)amiloride (HMA), which shows modest but effective minimum inhibitory concentrations (MICs) against pathogenic fungi like Cryptococcus neoformans. frontiersin.orgmonash.edu HMA is a potent inhibitor of Na+/H+ exchangers (NHEs) but has minimal effect on the epithelial sodium channels (ENaC), which is the target for amiloride's diuretic effect. nih.gov This specificity suggests a lower risk of certain clinical side effects. frontiersin.orgnih.gov

Importantly, HMA displays synergy with several existing antifungal azole drugs, including posaconazole, voriconazole, and ketoconazole. nih.govnih.gov This synergistic relationship could lead to combination therapies that are more effective and less prone to resistance. Further modifications to the HMA structure, such as substitutions at the 6-position, have yielded analogs with up to a 16-fold increase in activity against Cryptococcus neoformans and broad-spectrum activity against other fungal pathogens. monash.eduuow.edu.au

Amiloride derivatives have been investigated for their antiviral properties against a range of viruses, often acting through mechanisms distinct from their effects on cellular ion exchangers. Analogs such as 5-(N,N-hexamethylene)amiloride (HMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA) have shown notable activity.

In studies against Coxsackievirus B3 (CVB3), a type of picornavirus, HMA and EIPA demonstrated a stronger antiviral effect than amiloride itself. asm.orgresearchgate.net The mechanism of action against CVB3 was found to be the inhibition of viral RNA replication. asm.org This is different from the activity seen against other picornaviruses like human rhinovirus 2 (HRV2), where the compounds did not affect RNA replication but rather inhibited viral release. asm.org

Against coronaviruses, HMA has been shown to inhibit the replication of mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV229E). selleckchem.com For SARS-CoV-2, the virus responsible for COVID-19, amiloride derivatives are thought to inhibit the ion channel activity of the viral envelope (E) protein. plos.orggenominfo.org The binding affinity of these analogs to the E protein correlates with their antiviral potency, with HMA and EIPA being the most active. plos.org This suggests that the bulky hydrophobic groups on the amiloride pyrazine (B50134) ring are crucial for both binding to the viral protein and exerting antiviral effects. plos.org

Table 2: Antiviral Activity of Amiloride Analogs Against Select Viruses

| Compound | Virus | Target/Mechanism | Reference |

|---|---|---|---|

| HMA, EIPA | Coxsackievirus B3 (CVB3) | Inhibition of viral RNA replication | asm.orgresearchgate.net |

| HMA, EIPA | SARS-CoV-2 | Inhibition of Envelope (E) protein ion channel | plos.org |

| HMA | Mouse Hepatitis Virus (MHV) | Inhibition of replication | selleckchem.com |

| HMA | Human Coronavirus 229E (HCoV229E) | Inhibition of replication | selleckchem.com |

| EIPA, Benzamil (B1198395), Amiloride | Human Rhinovirus 2 (HRV2) | Inhibition of viral release | asm.org |

Plant Physiology Research (Contextual from Amiloride Analogs)

While direct studies on this compound in plant physiology are not extensively documented, the broader class of amiloride analogs serves as a crucial set of tools for investigating ion transport mechanisms in plant cells, particularly at the vacuolar membrane, or tonoplast.

The sequestration of sodium into the large central vacuole is a key mechanism for salt tolerance in many plant species. nih.gov This process is mediated by a Na+/H+ antiport located on the tonoplast, which exchanges sodium ions (Na+) for protons (H+), driven by a proton gradient established by vacuolar H+-ATPases and H+-pyrophosphatases. nih.govscispace.com

Amiloride and its derivatives are well-established inhibitors of this Na+/H+ antiport activity and have been instrumental in its characterization. oup.comscite.ai Research on tonoplast vesicles and intact vacuoles from various plants, including sugar beet (Beta vulgaris) and rice (Oryza sativa), has demonstrated that amiloride analogs can competitively inhibit the Na+/H+ antiporter. scispace.comoup.comscite.ai For instance, in sugar beet tonoplasts, substitutions on the 5-amino group of the amiloride molecule, a characteristic feature of analogs like this compound, resulted in a 3- to 200-fold increase in inhibitory potency compared to the parent amiloride compound. oup.com

Studies using the patch-clamp technique on sugar beet tonoplasts revealed that amiloride and its analogs, such as 5-(N-methyl-N-isobutyl)-amiloride (MIA), directly block vacuolar ion channels, reducing the frequency of single-channel openings. nih.govresearchgate.net This high affinity has led to suggestions that these compounds could be valuable for the isolation and biochemical characterization of the channel proteins themselves. nih.gov The inhibitory constants (K_i) for various analogs on the Na+/H+ antiporter have been determined in several plant species, highlighting their utility in comparative physiology. scispace.comoup.com For example, in rice tonoplast vesicles, the K_i values for MIA and 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) were found to be 2.2 µM and 5.9 µM, respectively. scispace.com

Interestingly, in some studies, the application of amiloride to plant cells under salt stress was shown to increase Na+ accumulation in the cytosol and enhance oxidative damage, confirming the essential role of the amiloride-sensitive Na+/H+ antiporter in ion homeostasis and salt tolerance. scialert.net

Role as a Pharmacological Tool in Cellular and Molecular Biology

This compound (BMA), also referred to as MBA in some literature, is a potent derivative of amiloride. researchgate.netnih.gov Like other 5-amino substituted analogs, it exhibits increased lipophilicity and potency, making it a valuable pharmacological tool for studying specific cellular processes.

Amiloride and its analogs are widely used as pharmacological probes to dissect the function of various sodium transport systems. nih.gov this compound has been specifically examined for its effects on Na+-H+ exchange. In studies using rabbit kidney medulla microsomes, this compound was among the most effective analogs at inhibiting Na+ influx via the Na+-H+ exchanger. nih.gov These analogs, including BMA, were found to be more potent inhibitors than amiloride itself. nih.gov

The utility of these compounds stems from their ability to differentiate between different types of transporters. For example, much higher concentrations of amiloride are needed to inhibit the Na+-H+ exchange system compared to the concentrations required to block conductive Na+ channels in epithelial tissues. nih.gov The development of more potent analogs with substitutions on the 5-amino group, such as 5-(N,N-hexamethylene)amiloride (HMA) and 5-(N-methyl-N-isobutyl)amiloride (MIA), has provided researchers with tools that have greater specificity for the Na+/H+ exchanger (NHE). frontiersin.orgscbt.com This allows for more precise investigation into the role of NHE in various physiological and pathological processes.

The Na+/H+ exchanger is a primary mechanism by which cells regulate their intracellular pH (pHi). nih.gov By extruding a proton in exchange for an extracellular sodium ion, the antiporter helps to counteract cellular acidification. Inhibitors of this system are therefore invaluable tools for studying the dynamics of pHi regulation.

Potent amiloride analogs, such as 5-(N,N-hexamethylene)amiloride (HMA), have been used to demonstrate the critical dependence of cell viability on pHi regulation, particularly in acidic microenvironments like those found in solid tumors. nih.govnih.gov The inhibition of the Na+/H+ antiporter leads to intracellular acidification. researchgate.net Studies have shown that amiloride analogs can induce a rapid decrease in pHi, which can precede other cellular events like apoptosis. researchgate.net While direct studies with this compound in this specific context are less common, its known potent inhibitory effect on the Na+-H+ exchanger suggests its utility for similar investigations into the consequences of disrupted pHi homeostasis. nih.gov

Beyond its well-known effects on ion transporters, amiloride and its derivatives have been found to interact with other cellular targets, including G protein-coupled receptors (GPCRs). biorxiv.orgresearchgate.net Notably, this compound has been used to characterize the function of adenosine (B11128) receptors. nih.gov

Research has shown that amiloride and its analogs inhibit radioligand binding to the adenosine A1 receptor in the low micromolar range. nih.gov Significantly, this compound was demonstrated to act as a functional antagonist of the A1 receptor. In rat fat cell membranes, it reversed the A1-receptor mediated inhibition of forskolin-stimulated cyclic AMP (cAMP) formation with an antagonist potency (K_i) of approximately 5 µM. nih.gov This value was in close agreement with its binding affinity (K_i of 3.5 µM) under similar conditions. nih.gov Further investigation into the mode of interaction revealed that amiloride analogs appear to inhibit A1 receptor binding in a purely competitive manner, suggesting that their binding site may at least partially overlap with that of classical A1 receptor ligands. nih.gov Other studies have described amiloride analogs as allosteric modulators of various adenosine receptor subtypes, capable of altering the binding of both agonists and antagonists. nih.gov

Compound Information

| Common Name | IUPAC Name |

| This compound | 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-5-(butylmethylamino)-6-chloro- chemicalbook.com |

| Amiloride | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide nih.gov |

| Adenosine | (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol wikipedia.orgnih.gov |

Methodological Approaches in Research

In Vivo Preclinical Animal Models

Following in vitro characterization, promising compounds are often tested in preclinical animal models to evaluate their efficacy and physiological effects in a more complex biological system. frontiersin.orgnih.gov

Amiloride (B1667095) and its analogs have shown neuroprotective properties in animal models of several neurological disorders, which are often associated with cellular acidosis and ion dysregulation. researchgate.netmdpi.com

Models of Cerebral Ischemia: Cerebral ischemia, or stroke, leads to neuronal death through various mechanisms, including excitotoxicity and acidosis. researchgate.netresearchgate.net Animal models often involve the temporary or permanent occlusion of a cerebral artery, such as the middle cerebral artery (tMCAO), to mimic ischemic conditions in humans. researchgate.netnih.gov The amiloride analog 5-(N-methyl-N-isobutyl)amiloride (MIA), which is structurally very similar to 5-(N-Butyl-N-methyl)amiloride, has been tested in a neonatal mouse model of hypoxia-ischemia. nih.gov In this model, treatment with MIA before the hypoxic-ischemic insult resulted in a significant neuroprotective effect, increasing the survival of forebrain tissue and reducing cell death in the hippocampus. nih.gov Another study in a rat model of cardiac arrest and resuscitation found that MIA treatment was associated with altered cerebral blood flow during reperfusion. nih.gov

Models of Parkinson's Disease (MPTP-induced Parkinsonism): Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. researchgate.netnih.gov The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of the disease. nih.govatuka.comresearchgate.net MPTP is converted in the brain to its toxic metabolite, MPP+, which selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's. nih.gov Studies have shown that amiloride can protect these neurons from MPTP-induced degeneration in mice, a property attributed to its inhibition of acid-sensing ion channels (ASICs), as Parkinson's, like ischemia, is associated with cerebral lactic acidosis. researchgate.netnih.gov Amiloride treatment preserved dopaminergic cell bodies and attenuated the reduction in markers of dopaminergic neurons like tyrosine hydroxylase (TH). researchgate.netnih.gov The finding that this compound is an antagonist at the A1 adenosine (B11128) receptor is also relevant, as A2A receptor antagonists have been approved for Parkinson's treatment, indicating the adenosine receptor system as a valid target in this disease. nih.govmdpi.com

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| 5-(N-methyl-N-isobutyl)amiloride (MIA) | Neonatal Mouse Hypoxia-Ischemia | Neuroprotective; increased forebrain tissue survival from 44% to 67%. | nih.gov |

| 5-(N-methyl-N-isobutyl)amiloride (MIA) | Rat Cardiac Arrest/Reperfusion | Decreased blood flow in all brain regions examined during reperfusion. | nih.gov |

| Amiloride | MPTP Mouse Model of Parkinson's | Protected substantia nigra neurons from MPTP-induced degeneration. | nih.gov |

Tumor Growth and Metastasis Models

The investigation of 5-substituted amiloride derivatives in cancer research is primarily centered on their role as inhibitors of the Na+/H+ exchanger isoform 1 (NHE1). mdpi.com The upregulation of NHE1 is a recognized feature of many cancer cells, contributing to a reversed pH gradient (intracellular alkalization and extracellular acidification) that facilitates tumor survival, proliferation, and invasion. mdpi.comoncotarget.com Consequently, inhibiting NHE1 is a therapeutic strategy of significant interest. mdpi.com

While extensive research has been conducted on derivatives like 5-(N,N-hexamethylene)amiloride (HMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), which have demonstrated anti-metastatic effects in xenograft mouse models of lung and pancreatic cancer, specific studies detailing the effects of this compound in comprehensive tumor growth and metastasis models are less prevalent in the literature. mdpi.comnih.govresearchgate.net However, the foundational principle relies on the shared mechanism of NHE1 inhibition.

Research on related compounds provides a framework for understanding the potential role of this compound. For instance, studies using triple-negative breast cancer cells have shown that NHE1 inhibition can potentiate the effects of chemotherapeutic agents like paclitaxel, reducing cell migration and invasion. oncotarget.com The general anti-cancer effects of amiloride derivatives are often attributed to their ability to disrupt the pH dynamics that promote an invasive phenotype. mdpi.comoncotarget.com In various cancer models, including those for breast and pancreatic cancer, the inhibition of NHE1 or the related urokinase plasminogen activator (uPA) by amiloride analogs has been shown to reduce tumor cell invasiveness. nih.govnih.gov

Models used to assess these effects include:

In Vitro Cell Invasion Assays: These experiments measure the ability of cancer cells to move through a simulated extracellular matrix, a key step in metastasis. Inhibition of NHE1 by amiloride derivatives has been shown to significantly reduce invasion in cell lines like the MDA-MB-231 human breast cancer cells. oncotarget.com

Xenograft Models: Human tumor cells are implanted into immunodeficient mice. These models are used to evaluate the effect of compounds on primary tumor growth and the formation of distant metastases. nih.govresearchgate.net For example, derivatives of HMA have been shown to reduce lung and liver metastases in mouse models of pancreatic cancer. nih.gov

Carcinogen-Induced Models: Animals are exposed to carcinogens like N-Butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) to induce tumor formation, for instance, in the bladder, creating a model that closely mimics human cancer development. nih.gov

While direct data for this compound in these specific models is limited in published studies, its classification as a potent NHE1 inhibitor suggests it would likely exhibit similar anti-migratory and anti-invasive properties. mdpi.com

Cardiac Ischemia/Reperfusion Models

This compound, often referred to in cardiac studies as methylisobutyl amiloride (MIA), has been evaluated in various experimental models of myocardial ischemia-reperfusion (I/R) injury. This injury occurs when blood supply is restored to heart tissue after a period of ischemia (lack of oxygen), paradoxically causing further damage. The activation of the Na+/H+ exchanger (NHE1) upon reperfusion is a key contributor to this injury, as it leads to an influx of Na+, which in turn causes Ca2+ overload via the Na+/Ca2+ exchanger, resulting in arrhythmias and cell death. researchgate.netimrpress.com

In a rat model of cardiac arrest and resuscitation, treatment with methylisobutyl amiloride was investigated for its potential to decrease postischemic pericapillary cytotoxic edema and improve blood flow. nih.gov Contrary to the hypothesis that it would improve perfusion, MIA treatment was associated with decreased cerebral blood flow in all examined regions at both 15 and 60 minutes of reperfusion. nih.gov

However, other studies focusing on the electrophysiological effects have shown protective qualities. In isolated rat hearts subjected to regional ischemia, reperfusion induced severe ventricular tachyarrhythmias in all untreated hearts. nih.gov Treatment with 1 µM of methylisobutyl amiloride significantly reduced the incidence and duration of these arrhythmias. nih.gov Similar protective effects were observed in rabbit hearts, where MIA abolished arrhythmias upon realkalization following acidosis. nih.gov The protective mechanism is thought to be linked to the modulation of Na+ and Ca2+ entry. nih.gov

Studies measuring intracellular ion concentrations in isolated rat hearts found that while NHE1 is largely inactive during ischemia, it becomes rapidly activated upon reperfusion, causing a significant rise in intracellular Na+. researchgate.net Methylisobutyl amiloride was shown to reduce this reperfusion-induced Na+ increase, highlighting its direct action on the exchanger in this pathological context. researchgate.net

| Model System | Key Parameter Measured | Finding with this compound (MIA) | Reference |

|---|---|---|---|

| Isolated Rat Hearts (I/R) | Incidence of Reperfusion Arrhythmias | Reduced from 100% in controls to 27% with 1 µM MIA | nih.gov |

| Isolated Rat Hearts (I/R) | Duration of Reperfusion Arrhythmias | Reduced to less than 1 minute | nih.gov |

| Isolated Rabbit Hearts (Acidosis/Realkalization) | Action Potential Duration (APD) | Increased by 61 ± 4.3% | nih.gov |

| Isolated Rat Hearts (I/R) | Reperfusion-induced Intracellular Na+ Increase | Significantly reduced by 10 µM MIA | researchgate.net |

| Rat Model (Cardiac Arrest/Resuscitation) | Regional Cerebral Blood Flow at 60 min Reperfusion | Hypoperfused to 25±7% of baseline (compared to 48±8% in vehicle) | nih.gov |

Advanced Biochemical and Biophysical Techniques

Quantitative Binding Assays (e.g., Radioligand Binding)

Quantitative binding assays are essential for determining the affinity and specificity of a ligand for its biological target. For this compound, these assays have been crucial in characterizing its interaction with the Na+/H+ exchanger (NHE) and other proteins. Radioligand binding assays, where a radioactive version of the ligand or a competing ligand is used, are a common approach.

A key study utilized [3H]-5-(N-methyl-N-isobutyl) amiloride (MIA) to probe the Na+/H+ antiporter in purified rabbit renal brush border membranes. nih.gov Scatchard analysis of the specific binding data revealed a single family of high-affinity binding sites. nih.gov The binding was found to be dependent on protein concentration, temperature, and time, and was inhibited at low pH, suggesting competition between H+ ions and the inhibitor for the binding site. nih.gov

Beyond its primary target, the binding of this compound to other proteins has also been investigated. It has been shown to interact with the adenosine A1 receptor in rat fat cell membranes, where it acts as a competitive antagonist. researchgate.net Functional assays measuring cAMP formation confirmed its antagonist potency, which was in close agreement with the binding affinity (Ki) determined in displacement studies. researchgate.net Furthermore, studies on Na+/K(+)-ATPase have shown that 5-(N-methyl-N-isobutyl)amiloride (MIBA), along with EIPA, stabilizes the E1 conformational state of the enzyme, indicating it can act as a Na+ analogue at the cation binding sites. nih.gov

| Target/System | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Na+/H+ Antiporter (Rabbit Renal Membranes) | [3H]-MIA Radioligand Binding (Scatchard Analysis) | K_d (Dissociation Constant) | 30.5 ± 2.3 nM | nih.gov |

| Na+/H+ Antiporter (Rabbit Renal Membranes) | [3H]-MIA Radioligand Binding (Scatchard Analysis) | B_max (Max. Binding Capacity) | 3.4 ± 0.4 pmoles/mg protein | nih.gov |

| Adenosine A1 Receptor (Rat Fat Cell Membranes) | Radioligand Displacement Assay | K_i (Inhibition Constant) | 3.5 µM | researchgate.net |

| Adenosine A1 Receptor (Rat Fat Cell Membranes) | Functional Assay (cAMP formation) | Antagonist Potency | ~5 µM | researchgate.net |

Protein-Ligand Interaction Studies

Understanding the molecular interactions between this compound and its target proteins is key to explaining its mechanism of action and for guiding the development of more potent and selective derivatives. Structure-activity relationship (SAR) studies and molecular modeling provide insights into these interactions.

The amiloride scaffold interacts with the NHE1 protein within its transmembrane (TM) domains. Studies using chimeric NHE1 proteins (created by swapping domains between amiloride-sensitive and insensitive homologs) have identified several regions critical for inhibitor binding. ebi.ac.uk Specifically, regions within TM4 and TM10-11 have been shown to contribute significantly to the sensitivity to amiloride and its derivatives. ebi.ac.uk Replacing an LFFFY motif in the TM4 of an amiloride-insensitive NHE1 with the corresponding residues from human NHE1 (VFFLF) greatly increased the sensitivity to amiloride-type compounds. ebi.ac.uk This indicates that the binding pocket is complex and involves multiple transmembrane segments.

SAR studies of amiloride derivatives have established key structural features necessary for high-affinity binding to NHE1. The acylguanidinium group at the 2-position is essential for activity. mdpi.com The most significant gains in potency come from substitutions at the 5-amino group of the pyrazine (B50134) ring. mdpi.comnih.gov The introduction of alkyl chains, such as the N-butyl and N-methyl groups in this compound, dramatically increases affinity compared to the parent amiloride molecule. nih.gov Generally, dialkyl amines at this position result in higher potency than monoalkyl-substituted compounds. mdpi.com The lipophilicity and steric bulk of the substituent at the 5-position are critical determinants of binding affinity, with the binding site able to accommodate large groups. nih.gov These findings suggest that the butyl-methyl group of the compound engages in favorable hydrophobic interactions within a pocket formed by the transmembrane helices of NHE1.

Future Directions and Translational Perspectives in Preclinical Research

Design and Synthesis of Next-Generation Amiloride (B1667095) Analogs with Enhanced Specificity

The future of amiloride-based drug discovery hinges on the rational design and synthesis of new analogs with superior potency and, critically, enhanced specificity for desired molecular targets. The primary goal is to separate the well-known diuretic effects, mediated by the inhibition of the epithelial sodium channel (ENaC), from the anticancer and cytoprotective activities associated with targets like the Na+/H+ exchanger isoform 1 (NHE1).

Structure-activity relationship (SAR) studies have established that the pyrazine (B50134) core of amiloride is amenable to substitution at several positions, profoundly influencing target selectivity. nih.govmdpi.com The 5-amino group, where the N-Butyl-N-methyl moiety of the titular compound resides, is a key site for modification. Research has consistently shown that this position tolerates a wide range of alkyl and alkylaryl substituents, with dialkyl amines generally conferring higher potency for NHE1 inhibition compared to monoalkyl-substituted compounds. mdpi.com For instance, analogs such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and 5-(N,N-hexamethylene)amiloride (HMA) are well-documented as potent NHE1 inhibitors. mdpi.comnih.gov

Conversely, substitutions at the 6-position of the pyrazine ring have been explored to modulate activity towards other targets, such as the urokinase-type plasminogen activator (uPA). nih.gov The strategic combination of substitutions at both the 5- and 6-positions offers a pathway to creating dual-targeting or highly selective single-target inhibitors. For example, screening of amiloride libraries has identified compounds with high selectivity for NHE1 over uPA, and vice versa, by altering these positions. mdpi.com The overarching strategy is to optimize the pharmacophore to increase affinity for cancer-related targets while minimizing or eliminating activity at ENaC, thereby reducing the risk of diuretic and anti-kaliuretic side effects. nih.gov

Table 1: Selectivity Profile of Various Amiloride Analogs

| Compound | Primary Target(s) | IC50 / Ki | Selectivity Notes | Reference |

|---|---|---|---|---|

| Amiloride | ENaC, uPA, NHE1 | Ki = 7 µM (uPA) | Moderate, non-selective inhibitor of multiple targets. | nih.gov |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | NHE1, ASICs | IC50 = 20.78 µM (ASIC1a) | More potent NHE1 inhibitor than amiloride; also inhibits ASICs. | nih.gov |

| 5-(N,N-hexamethylene)amiloride (HMA) | NHE1, uPA, ASICs | IC50 = 20.07 µM (ASIC1a) | Potent NHE1 inhibitor; ~2-fold more potent than amiloride for uPA. | nih.govnih.gov |

| Benzamil (B1198395) | ENaC, ASICs | IC50 = 2.40 µM (ASIC1a) | Potent ASIC1a inhibitor with enhanced activity due to benzyl (B1604629) group. | nih.gov |

| 6-iodoamiloride (B1230409) | ASIC1 | IC50 = 88 nM (hASIC1) | Identified as a highly potent and selective ASIC1 inhibitor. | acs.org |

| Pyrimidine analog (24) | uPA, NHE1 | IC50 = 175 nM (uPA), 266 nM (NHE1) | Example of a dual-targeting inhibitor with balanced potency. | mdpi.com |

| 5-morpholino analog (29) | NHE1 | IC50 = 129 nM (NHE1) | Demonstrates high selectivity for NHE1 over uPA (85-fold). | mdpi.com |

Identification of Novel Molecular Targets

While NHE1 is a primary focus, preclinical research is actively identifying and characterizing novel molecular targets for amiloride analogs, expanding their potential therapeutic applications beyond pH regulation. The promiscuity of the amiloride scaffold, once seen as a liability, is now being exploited to discover new biological activities. mdpi.combiorxiv.org

Urokinase-type Plasminogen Activator (uPA): uPA is a trypsin-like serine protease that plays a critical role in cancer cell invasion and metastasis. nih.govnih.gov Amiloride itself is a moderate inhibitor of uPA. nih.govnih.gov Medicinal chemistry efforts have successfully generated derivatives, such as those substituted at the 6-position, with nanomolar potency against uPA. nih.gov These efforts aim to develop potent anti-metastatic agents. nih.govnih.gov

Acid-Sensing Ion Channels (ASICs): ASICs are proton-gated cation channels involved in various neurological conditions, neuropathic pain, and cancer metastasis. nih.govacs.orgbiorxiv.org Amiloride and its analogs, including those with substitutions at the 5-amino position like 5-(N-Butyl-N-methyl)amiloride, have been shown to inhibit ASIC currents. nih.govnih.gov The potency varies with the specific substitution, with studies showing that bulky groups at the 5-amino position can influence activity. nih.govnih.gov For example, benzamil is a more potent ASIC1a inhibitor than EIPA. nih.gov The identification of highly potent analogs like 6-iodoamiloride (IC50 = 88 nM for hASIC1) underscores the potential for developing selective ASIC modulators from the amiloride scaffold. acs.org

G-Protein Coupled Receptors (GPCRs): A growing body of evidence indicates that amiloride and its derivatives can act as allosteric modulators of Class A GPCRs. nih.govnih.gov They are proposed to bind to a conserved sodium ion site, influencing the receptor's function. nih.gov This has been observed for adenosine (B11128), adrenergic, and dopamine (B1211576) receptors, among others. nih.govnih.gov Analogs with more lipophilic substituents, a category that includes this compound, tend to be more potent modulators than the parent compound. nih.govnih.gov This opens up a vast, largely unexplored area for amiloride analogs in modulating GPCR signaling across a wide range of diseases.

Exploration of Combination Therapies

A significant translational perspective for amiloride analogs lies in their use as co-adjuvants to enhance the efficacy of existing cancer treatments. The ability of NHE1 inhibitors to modulate the tumor microenvironment provides a strong rationale for combination therapies. By inhibiting NHE1, these compounds can prevent the acidification of the extracellular space, a phenomenon linked to chemoresistance. spandidos-publications.comijcrt.org

Preclinical studies have demonstrated synergistic effects when NHE1 inhibitors are combined with standard chemotherapeutic agents. A notable example is the combination with taxanes. In models of triple-negative breast cancer, NHE1 inhibition was shown to boost the efficacy of paclitaxel, leading to a significant decrease in cell viability, migration, and invasion. nih.govnih.gov The loss of NHE1 expression also increased the susceptibility of cancer cells to paclitaxel-mediated cell death. nih.govnih.gov

Similar synergistic or additive effects have been observed with other drugs and cancer types:

Doxorubicin (B1662922): Amiloride strongly synergized with doxorubicin in canine osteosarcoma cells, potentiating apoptosis. nih.gov

Multiple Myeloma Agents: In multiple myeloma models, amiloride showed a synergistic effect when combined with dexamethasone, melphalan, and immunomodulatory drugs like lenalidomide (B1683929) and pomalidomide. aacrjournals.orgnih.gov

Other Agents: Studies have also explored combinations with cisplatin (B142131) and mitomycin C. ijcrt.orgkarger.com

The underlying mechanism often involves the reversal of the pH gradient that favors tumor survival, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. spandidos-publications.comnih.gov This strategy of targeting tumor pH regulation represents a promising approach to overcoming drug resistance and improving patient outcomes. mdpi.com

Table 2: Preclinical Combination Therapy Studies with Amiloride and its Analogs

| Amiloride Analog/Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| NHE1 inhibitors (HMA, EMD87580) | Paclitaxel | Triple-Negative Breast Cancer | Synergistic decrease in viability, migration, and invasion. | nih.govnih.gov |

| Amiloride | Doxorubicin | Canine Osteosarcoma | Strong synergism, potentiation of apoptosis. | nih.gov |

| Amiloride | Melphalan, Dexamethasone | Multiple Myeloma | Synergistic effect in vitro and in vivo. | aacrjournals.org |

| Amiloride | Lenalidomide, Pomalidomide | Multiple Myeloma | Synergistic effect on apoptosis. | aacrjournals.org |

| Amiloride | Imatinib | Chronic Myeloid Leukemia | Synergistic antiproliferative effect. | wikipedia.org |

| Amiloride | CHS 828 | Human Tumor Cell Line | Synergistic interaction. | karger.com |

Development of Advanced Delivery Systems for Research Applications

A significant hurdle in translating the preclinical promise of amiloride analogs is their pharmacokinetic profile, including low bioavailability and potential for systemic side effects at the high doses required for anti-cancer activity. wikipedia.orgnih.gov While the focus of this article is preclinical, the development of advanced delivery systems is a critical research area to enable more precise and effective in vitro and in vivo studies, which will ultimately inform clinical translation.

Future research must address the poor absorption and rapid clearance that can limit the efficacy of these compounds. wikipedia.org Strategies being explored include the design of novel formulations and delivery vehicles to improve the therapeutic index of potent analogs like this compound. Computational methods, such as 3D-QSAR, are being used to design chemical penetration enhancers that could improve the transdermal bioavailability of hydrophilic drugs like amiloride, potentially for localized therapies. researchgate.net

Furthermore, nanotechnology offers promising avenues for targeted delivery. Encapsulating amiloride analogs within nanoparticles could:

Improve solubility and stability.

Enhance circulation time and bioavailability.

Enable targeted delivery to tumor tissues through passive (the enhanced permeability and retention effect) or active (ligand-based) targeting.

Reduce off-target toxicity, allowing for higher effective concentrations at the site of action.

While specific studies on advanced delivery systems for this compound are not yet prominent, the development of such systems for potent NHE1 inhibitors is a logical and necessary step. frontiersin.org Research into modifying the physicochemical properties of the analogs themselves to improve absorption, distribution, metabolism, and excretion (ADME) profiles is also crucial. cdnsciencepub.comgenominfo.org These advancements are essential for conducting more reliable preclinical evaluations and for paving the way toward potential clinical applications.

Elucidating Complex Signaling Cascades Initiated by Target Modulation

Beyond direct inhibition, a key area of future research is to unravel the complex downstream signaling cascades that are triggered by the modulation of targets like NHE1. The activity of amiloride analogs extends far beyond simple ion flux; it initiates a cascade of events that affect cell behavior, particularly cell polarity, migration, and proliferation.

A central node in this signaling network involves the Rho family of small GTPases, including Rac1 and Cdc42, which are master regulators of the actin cytoskeleton. nih.govrmit.edu.vn Preclinical research has shown that NHE1 activity is critical for the activation of Rac1 and Cdc42. nih.govrupress.org Inhibition of NHE1 by amiloride analogs leads to a localized decrease in submembranous pH. rupress.orgresearchgate.net This acidification impairs the function of guanine (B1146940) nucleotide exchange factors (GEFs), which are necessary to activate Rac1 and Cdc42. nih.gov Consequently, NHE1 inhibition disrupts downstream processes that are dependent on these GTPases, such as the formation of lamellipodia and filopodia, which are essential for cell motility. rupress.orgnih.gov

Studies indicate a positive feedback loop exists where Cdc42 activity stimulates H+ efflux via NHE1, and this NHE1-mediated H+ efflux is, in turn, necessary to maintain Cdc42 in its active, GTP-bound state. nih.gov By disrupting this loop, amiloride analogs can effectively cripple the cell's directional sensing and migration machinery. molbiolcell.org

Future investigations will need to use advanced imaging and proteomic techniques to map these signaling pathways in greater detail. Elucidating how the modulation of intracellular pH by compounds like this compound affects the spatial and temporal activation of these and other signaling proteins will provide a deeper understanding of their anti-metastatic potential and may reveal new therapeutic vulnerabilities in cancer cells. spandidos-publications.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.